molecular formula C19H22N2O3 B11939145 Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate CAS No. 22264-20-6

Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate

Cat. No.: B11939145
CAS No.: 22264-20-6
M. Wt: 326.4 g/mol
InChI Key: QVIUKPSKWINFME-UHFFFAOYSA-N
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Description

Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate is an organic compound with a complex structure that includes a hydrazine derivative and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate typically involves the reaction of 1,2-di-p-tolylhydrazine with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and butanoate esters, such as:

  • 1,2-di-p-tolylhydrazine
  • Methyl 4-oxobutanoate
  • Other substituted hydrazines

Uniqueness

Methyl 4-(1,2-di-p-tolylhydrazinyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

22264-20-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 4-(4-methyl-N-(4-methylanilino)anilino)-4-oxobutanoate

InChI

InChI=1S/C19H22N2O3/c1-14-4-8-16(9-5-14)20-21(17-10-6-15(2)7-11-17)18(22)12-13-19(23)24-3/h4-11,20H,12-13H2,1-3H3

InChI Key

QVIUKPSKWINFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN(C2=CC=C(C=C2)C)C(=O)CCC(=O)OC

Origin of Product

United States

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